Cas no 941873-97-8 (2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methoxyphenyl)methylacetamide)

2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methoxyphenyl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide
- 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide
- 941873-97-8
- N-(3-methoxybenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- AKOS024641027
- F2335-0565
- 4-Thiazoleacetamide, 2-[[2-[(4-methoxyphenyl)amino]-2-oxoethyl]thio]-N-[(3-methoxyphenyl)methyl]-
- 2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methoxyphenyl)methylacetamide
-
- インチ: 1S/C22H23N3O4S2/c1-28-18-8-6-16(7-9-18)24-21(27)14-31-22-25-17(13-30-22)11-20(26)23-12-15-4-3-5-19(10-15)29-2/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27)
- InChIKey: BYSLEMYVWKRBEW-UHFFFAOYSA-N
- SMILES: S1C=C(CC(NCC2=CC=CC(OC)=C2)=O)N=C1SCC(NC1=CC=C(OC)C=C1)=O
計算された属性
- 精确分子量: 457.11299857g/mol
- 同位素质量: 457.11299857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 31
- 回転可能化学結合数: 10
- 複雑さ: 575
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 143Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 12.44±0.70(Predicted)
2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methoxyphenyl)methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2335-0565-1mg |
2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
941873-97-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2335-0565-5mg |
2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
941873-97-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2335-0565-30mg |
2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
941873-97-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2335-0565-25mg |
2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
941873-97-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2335-0565-15mg |
2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
941873-97-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2335-0565-20μmol |
2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
941873-97-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
A2B Chem LLC | BA80433-5mg |
2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
941873-97-8 | 5mg |
$272.00 | 2024-05-20 | ||
A2B Chem LLC | BA80433-1mg |
2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
941873-97-8 | 1mg |
$245.00 | 2024-05-20 | ||
Life Chemicals | F2335-0565-3mg |
2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
941873-97-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2335-0565-40mg |
2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
941873-97-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methoxyphenyl)methylacetamide 関連文献
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methoxyphenyl)methylacetamideに関する追加情報
Research Briefing on 2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methoxyphenyl)methylacetamide (CAS: 941873-97-8)
In recent years, the compound 2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methoxyphenyl)methylacetamide (CAS: 941873-97-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazole derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of 2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methoxyphenyl)methylacetamide involves a multi-step process that includes the formation of a thiazole core followed by the introduction of methoxyphenyl and carbamoylmethyl groups. Recent studies have optimized this synthetic route to improve yield and purity, which is critical for further pharmacological evaluations. The compound's structural complexity and the presence of multiple functional groups contribute to its diverse biological activities, making it a subject of intense investigation.
One of the most notable findings in recent research is the compound's inhibitory activity against specific enzymes involved in inflammatory pathways. In vitro studies have demonstrated that 2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methoxyphenyl)methylacetamide effectively targets cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade. This dual inhibition suggests potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, where current therapies often face limitations due to side effects or incomplete efficacy.
Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways, including the NF-κB and MAPK pathways. These pathways play crucial roles in inflammation, cell proliferation, and apoptosis, making the compound a candidate for broader therapeutic applications, including oncology. Preliminary in vivo studies in animal models have shown reduced tumor growth and inflammation markers, supporting the compound's potential as a multi-targeted therapeutic agent.
Despite these promising findings, challenges remain in the development of 2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methoxyphenyl)methylacetamide for clinical use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Recent advancements in drug delivery systems, including nanoparticle formulations, may offer solutions to some of these challenges, enhancing the compound's therapeutic index.
In conclusion, 2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methoxyphenyl)methylacetamide (CAS: 941873-97-8) represents a promising candidate for the development of novel anti-inflammatory and anti-cancer therapies. Ongoing research efforts are focused on elucidating its full pharmacological profile and optimizing its properties for clinical translation. The compound's unique structural and functional characteristics underscore its potential to address unmet medical needs in various disease areas.
941873-97-8 (2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methoxyphenyl)methylacetamide) Related Products
- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)
- 1420803-82-2(N-Cyclopropyl-4-methylpyridine-2-sulfonamide)
- 126-84-1(2,2-Diethoxypropane)
- 627-83-8(Ethylene glycol distearate)
- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)
- 1805399-63-6(6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine)
- 914221-86-6(tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate)
- 2248375-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate)
- 955730-12-8(N-4-(2,3-dihydro-1H-indole-1-carbonyl)-4H,5H,6H-cyclopentad1,3thiazol-2-yl-4-fluorobenzamide)
- 2137035-93-7((1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol)




